2-Fluoro-3-methylbenzyl alcohol

Description

The exact mass of the compound 2-Fluoro-3-methylbenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-3-methylbenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-methylbenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

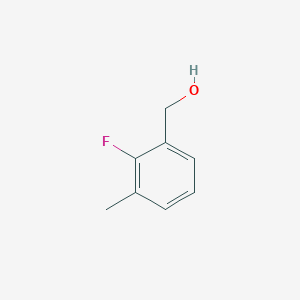

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXNTFQQUQFLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382458 | |

| Record name | 2-Fluoro-3-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307975-03-7 | |

| Record name | 2-Fluoro-3-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Fluoro-3-methylbenzyl alcohol (CAS: 307975-03-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-3-methylbenzyl alcohol, a fluorinated aromatic alcohol with applications in synthetic chemistry, particularly in the development of novel therapeutic agents. This document consolidates available chemical data, outlines a plausible synthetic pathway, and details its use in the synthesis of biologically active molecules.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉FO | AK Scientific[1], ChemicalBook[2] |

| Molecular Weight | 140.16 g/mol | AK Scientific[1], ChemicalBook[2] |

| IUPAC Name | (2-Fluoro-3-methylphenyl)methanol | Multiple Sources |

| CAS Number | 307975-03-7 | Multiple Sources |

| Predicted XlogP | 1.5 | PubChem |

| Monoisotopic Mass | 140.06374 Da | PubChem |

Note: Experimental values for properties such as boiling point, melting point, and density are not consistently reported in publicly accessible literature.

Synthesis

A specific, detailed experimental protocol for the synthesis of 2-Fluoro-3-methylbenzyl alcohol is not widely published. However, a common and effective method for the preparation of benzyl alcohols is the reduction of the corresponding benzaldehyde. This plausible synthetic route starts from 2-fluoro-3-methylbenzaldehyde.

Experimental Protocol: Reduction of 2-Fluoro-3-methylbenzaldehyde

This protocol is a representative method based on standard chemical literature for the reduction of aldehydes to alcohols using sodium borohydride.[3]

Materials:

-

2-Fluoro-3-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-fluoro-3-methylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-3-methylbenzyl alcohol.

-

The crude product may be purified by flash column chromatography on silica gel if necessary.

Applications in Drug Development

2-Fluoro-3-methylbenzyl alcohol serves as a valuable building block in the synthesis of complex organic molecules for pharmaceutical applications. A notable example is its use in the preparation of imidazopyrazine derivatives, which are being investigated as potential therapeutic agents.

Role in the Synthesis of Imidazopyrazine Derivatives

A patent discloses the use of 2-Fluoro-3-methylbenzyl alcohol in the synthesis of imidazopyrazine derivatives for the potential treatment of various disorders, including schizophrenia spectrum disorders, neurotic and stress-related disorders, and substance-related and addictive disorders.[4]

Experimental Protocol: Synthesis of an Imidazopyrazine Derivative

The following is a generalized protocol based on the procedure described in patent WO2020245137A1.[4]

Materials:

-

2-Fluoro-3-methylbenzyl alcohol

-

1,1'-Carbonyldiimidazole (CDI)

-

N,N-Dimethylformamide (DMF)

-

Imidazopyrazine core (Example 3a in the patent)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Water

Procedure:

-

A mixture of 2-Fluoro-3-methylbenzyl alcohol (2.0 eq) and CDI (2.0 eq) in DMF is heated at 50°C for 30 minutes. This step forms an activated intermediate.

-

The imidazopyrazine core (1.0 eq) and DIPEA (3.0 eq) are sequentially added to the reaction mixture.

-

The reaction is stirred for 16 hours at room temperature.

-

Upon completion, the reaction mixture is diluted with a 1:1 mixture of MeOH/Water.

-

The product is then filtered and purified by semipreparative HPLC to yield the desired imidazopyrazine derivative.

Spectroscopic Data

Experimentally determined spectroscopic data for 2-Fluoro-3-methylbenzyl alcohol are not widely available. For structural confirmation and purity assessment, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed. The expected spectral features can be predicted based on the structure of the molecule.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons, the benzylic CH₂ protons, the methyl protons, and the hydroxyl proton. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, and the methyl carbon. The carbon atoms in proximity to the fluorine atom will exhibit C-F coupling.

-

IR: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group. C-H stretching bands for the aromatic ring and the aliphatic groups, and C=C stretching bands for the aromatic ring are also expected.

-

MS: A molecular ion peak corresponding to the molecular weight of the compound (140.16 g/mol ).

Safety and Handling

While a specific safety data sheet (SDS) for 2-Fluoro-3-methylbenzyl alcohol is not universally available, data for structurally similar compounds such as other fluorinated benzyl alcohols suggest that it should be handled with care.

General Safety Precautions:

-

Irritant: May cause skin and eye irritation.

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice.

References

physicochemical properties of 2-Fluoro-3-methylbenzyl alcohol

An In-depth Technical Guide on the Physicochemical Properties of 2-Fluoro-3-methylbenzyl Alcohol

Abstract

This document provides a detailed overview of the core , a substituted aromatic alcohol of interest in chemical synthesis and drug development. It consolidates available data on its structural and physical characteristics, outlines standard experimental protocols for their determination, and discusses its synthesis and reactivity. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction

2-Fluoro-3-methylbenzyl alcohol, with the chemical formula C₈H₉FO, is an aromatic primary alcohol. Its structure consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 3, and a hydroxymethyl group at position 1. The presence and relative positions of these functional groups—the electron-withdrawing fluorine, the electron-donating methyl group, and the reactive alcohol moiety—impart specific chemical characteristics that make it a valuable intermediate in organic synthesis. Understanding its fundamental physicochemical properties is crucial for its effective application in research and development.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2-Fluoro-3-methylphenyl)methanol | [1] |

| Molecular Formula | C₈H₉FO | [1] |

| Molecular Weight | 140.15 g/mol | [2] |

| Monoisotopic Mass | 140.06374 Da | [1] |

| Physical State | Not specified (likely liquid or low-melting solid) | N/A |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Density | Data not available | N/A |

| Water Solubility | Insoluble (predicted for analogue) | [3] |

| XlogP (Predicted) | 1.5 | [1] |

| SMILES | CC1=C(C(=CC=C1)CO)F | [1] |

| InChIKey | QUXNTFQQUQFLDI-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

Synthesis

Substituted benzyl alcohols are commonly synthesized through the reduction of the corresponding benzoic acids or benzaldehydes. A general and industrially relevant pathway involves the catalytic hydrogenation of the aldehyde or the reduction of the carboxylic acid using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). This common synthesis approach provides a reliable method for producing 2-Fluoro-3-methylbenzyl alcohol from its carbonyl precursors.[4]

References

An In-depth Technical Guide to 2-Fluoro-3-methylbenzyl Alcohol: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-3-methylbenzyl alcohol, a valuable research chemical and building block in medicinal chemistry and materials science. This document details its molecular structure, chemical formula, and physicochemical properties. A standard laboratory-scale synthesis protocol is provided, along with expected analytical data for characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.

Molecular Structure and Chemical Formula

2-Fluoro-3-methylbenzyl alcohol, with the CAS Number 307975-03-7, is an aromatic alcohol. The molecule consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 3, and a hydroxymethyl group at position 1.

Molecular Formula: C₈H₉FO[1]

IUPAC Name: (2-Fluoro-3-methylphenyl)methanol[1]

SMILES: Cc1cccc(F)c1CO

InChI: InChI=1S/C8H9FO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3[1]

InChIKey: QUXNTFQQUQFLDI-UHFFFAOYSA-N[1]

The structural formula of 2-Fluoro-3-methylbenzyl alcohol is depicted in the following diagram:

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-3-methylbenzyl alcohol is presented in the table below. It should be noted that experimental values for some properties, such as melting and boiling points, are not widely reported in the literature and may vary depending on the purity of the sample.

| Property | Value | Reference |

| Molecular Weight | 140.16 g/mol | [1] |

| Molecular Formula | C₈H₉FO | [1] |

| CAS Number | 307975-03-7 | |

| Appearance | Not specified (likely a colorless liquid or low-melting solid) | |

| Boiling Point | Not determined | |

| Melting Point | Not determined | |

| Density | Not determined | |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. |

Synthesis Protocol

A common and effective method for the synthesis of 2-Fluoro-3-methylbenzyl alcohol is the reduction of its corresponding carboxylic acid, 2-fluoro-3-methylbenzoic acid, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[2][3][4][5]

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 2-fluoro-3-methylbenzoic acid in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: The flask is cooled to 0 °C in an ice bath. A solution of lithium aluminum hydride (LiAlH₄) in anhydrous THF is added dropwise to the stirred solution of the carboxylic acid via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Work-up: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water, while maintaining the temperature at 0 °C.

-

Isolation: The resulting precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure 2-Fluoro-3-methylbenzyl alcohol.

Characterization Data

The following tables summarize the expected analytical data for 2-Fluoro-3-methylbenzyl alcohol. The exact values may vary slightly depending on the solvent and instrument used for analysis.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.00 | m | 3H | Aromatic protons |

| ~4.70 | s | 2H | -CH₂OH |

| ~2.30 | s | 3H | -CH₃ |

| ~1.90 | t (broad) | 1H | -OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, J ≈ 245 Hz) | C-F |

| ~138 | Aromatic C-CH₃ |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~125 (d, J ≈ 15 Hz) | Aromatic C-CH₂OH |

| ~115 (d, J ≈ 20 Hz) | Aromatic C-H |

| ~60 (d, J ≈ 5 Hz) | -CH₂OH |

| ~15 | -CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 (broad) | O-H stretch |

| ~2920 | C-H stretch (aliphatic) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-F stretch |

| ~1030 | C-O stretch |

MS (Mass Spectrometry)

| m/z | Assignment |

| 140 | [M]⁺ (Molecular ion) |

| 122 | [M - H₂O]⁺ |

| 111 | [M - CHO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Conclusion

This technical guide provides essential information on the molecular structure, properties, and a reliable synthesis protocol for 2-Fluoro-3-methylbenzyl alcohol. The presented data serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating its application in various synthetic and research endeavors.

References

synthesis of 2-Fluoro-3-methylbenzyl alcohol from 2-fluoro-3-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-3-methylbenzyl alcohol from its corresponding aldehyde, 2-fluoro-3-methylbenzaldehyde. The primary focus of this document is the chemical reduction of the aldehyde functionality to a primary alcohol. This transformation is a fundamental process in organic synthesis, particularly in the preparation of active pharmaceutical ingredients and other fine chemicals. This guide details the prevalent methodologies for this reduction, including the use of sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation. For each method, a comparative analysis of reaction conditions, yields, and safety considerations is presented. Detailed experimental protocols are provided, and quantitative data from analogous reactions are summarized to serve as a valuable reference for researchers and professionals in drug development.

Introduction

2-Fluoro-3-methylbenzyl alcohol is a valuable building block in medicinal chemistry and materials science. Its synthesis from the readily available 2-fluoro-3-methylbenzaldehyde is a critical step in the development of more complex molecules. The reduction of an aldehyde to a primary alcohol is a well-established transformation in organic chemistry, and several reliable methods are available to achieve this conversion. The choice of a specific method often depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and considerations of cost and safety. This guide will explore the most common and effective methods for this synthesis.

Overview of Synthetic Pathways

The primary route for the synthesis of 2-Fluoro-3-methylbenzyl alcohol is the reduction of 2-fluoro-3-methylbenzaldehyde. This can be achieved through several key methodologies:

-

Hydride Reduction with Sodium Borohydride (NaBH₄): A mild and selective reducing agent, often preferred for its ease of handling and high yields.

-

Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing a wide range of functional groups, requiring more stringent reaction conditions.

-

Catalytic Hydrogenation: A "green" and efficient method that utilizes hydrogen gas and a metal catalyst.

The general transformation is depicted in the following reaction scheme:

Caption: General reaction scheme for the reduction of 2-fluoro-3-methylbenzaldehyde.

Comparative Analysis of Reduction Methods

The selection of an appropriate reduction method is crucial for a successful synthesis. The following table summarizes quantitative data for the reduction of various substituted benzaldehydes, providing a comparative reference for the synthesis of 2-fluoro-3-methylbenzyl alcohol.

| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Ethoxy-3-methoxybenzaldehyde | NaBH₄ (Ultrasonic) | - | Room Temp | 0.25 | 96 | [1] |

| Benzaldehyde | NaBH₄ / wet SiO₂ | - | Room Temp | 0.5 | 94 | [2] |

| 2-Chlorobenzaldehyde | NaBH₄ / NaNO₃ / H₂O | Water | Room Temp | 1 | 95 | [3] |

| Cinnamaldehyde | LiAlH₄ | Diethyl ether | -10 to 10 | 0.5 | High | [2] |

| Benzaldehyde Derivatives | Ru/CMK-3 | Isopropanol | 80 | 1 | >99 | [4] |

| 4-Chlorobenzaldehyde | Ru/CMK-3 | Isopropanol | 80 | 1 | 87.3 | [4] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-Fluoro-3-methylbenzyl alcohol using the three primary methods.

Sodium Borohydride (NaBH₄) Reduction

This method is often the preferred choice due to its simplicity, selectivity, and safety profile.

Workflow:

Caption: Workflow for NaBH₄ reduction.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-3-methylbenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding 1M hydrochloric acid (HCl) until the pH is acidic (pH ~5-6) and gas evolution ceases.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-fluoro-3-methylbenzyl alcohol.

Lithium Aluminum Hydride (LiAlH₄) Reduction

This method is suitable for a rapid and complete reduction. However, it requires strict anhydrous conditions and careful handling of the pyrophoric reagent.

Workflow:

Caption: Workflow for LiAlH₄ reduction.

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add lithium aluminum hydride (1.1 eq) and anhydrous tetrahydrofuran (THF) (15 mL per gram of LiAlH₄).

-

Cool the suspension to 0°C in an ice bath under a nitrogen atmosphere.

-

Dissolve 2-fluoro-3-methylbenzaldehyde (1.0 eq) in anhydrous THF (5 mL per gram of aldehyde) and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at 0°C for 30-60 minutes. Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction carefully by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (NaOH) (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.

-

Allow the mixture to warm to room temperature and stir for 15 minutes. A granular precipitate should form.

-

Filter the solid through a pad of Celite® and wash the filter cake with THF.

-

Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the product by vacuum distillation or flash column chromatography.

Catalytic Hydrogenation

This method is an environmentally friendly alternative that often provides high yields and purity.

Workflow:

Caption: Workflow for catalytic hydrogenation.

Procedure:

-

In a hydrogenation vessel, dissolve 2-fluoro-3-methylbenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (20 mL per gram of aldehyde).

-

Add 10% palladium on carbon (Pd/C) (1-5 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to afford the product, which is often of high purity. Further purification can be performed if necessary.

Safety Considerations

-

Sodium Borohydride (NaBH₄): While safer than LiAlH₄, it is still a flammable solid and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. It reacts violently with water and protic solvents. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware. Appropriate fire-extinguishing material (e.g., dry sand) should be readily available.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use a blast shield and operate in a well-ventilated area. The palladium catalyst can be pyrophoric upon exposure to air after the reaction, especially when dry. The filter cake should be kept wet with water before disposal.

Conclusion

The synthesis of 2-Fluoro-3-methylbenzyl alcohol from 2-fluoro-3-methylbenzaldehyde can be effectively achieved through several reduction methods. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety protocols. Sodium borohydride reduction offers a good balance of reactivity, selectivity, and safety for most laboratory-scale syntheses. Lithium aluminum hydride provides a more powerful option when rapid and complete reduction is necessary, though it demands more stringent handling procedures. Catalytic hydrogenation stands out as a green and efficient alternative, particularly for larger-scale production. The protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic strategy for their needs.

References

- 1. Process for preparing 2,3,5,6-Tetrafluoro-para-xylyl alcohol - Eureka | Patsnap [eureka.patsnap.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 4. adichemistry.com [adichemistry.com]

Navigating the Solubility of 2-Fluoro-3-methylbenzyl Alcohol: A Technical Guide

Introduction

2-Fluoro-3-methylbenzyl alcohol is an aromatic organic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is critical for researchers, scientists, and drug development professionals involved in process development, formulation, and quality control. The solubility profile dictates the choice of solvents for reactions, purification, and the preparation of formulations.

This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of 2-Fluoro-3-methylbenzyl alcohol and presents detailed experimental protocols for its quantitative determination in common organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this crucial data in-house.

Physicochemical Properties and Theoretical Solubility Profile

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." The structure of 2-Fluoro-3-methylbenzyl alcohol, featuring a polar hydroxyl group, a nonpolar aromatic ring, a hydrophobic methyl group, and an electronegative fluorine atom, suggests a nuanced solubility profile.

-

Molecular Structure: C₈H₉FO

-

Molar Mass: 140.15 g/mol

-

Key Structural Features:

-

Hydroxyl Group (-OH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols (e.g., ethanol, methanol) and, to a lesser extent, in water.[1]

-

Benzene Ring: The aromatic ring is nonpolar and hydrophobic, contributing to solubility in nonpolar solvents such as toluene, hexane, and other hydrocarbons.

-

Methyl Group (-CH₃): This alkyl group is nonpolar and increases the hydrophobic character of the molecule, which tends to decrease solubility in highly polar solvents like water.[2]

-

Fluorine Atom (-F): Fluorine is the most electronegative element, and its presence can influence the molecule's dipole moment and its ability to participate in hydrogen bonding as an acceptor. The effect of fluorination on the solubility of benzyl alcohol derivatives can be complex, influencing both polarity and intermolecular interactions.[3]

-

Expected Solubility Trends:

Based on these structural features, the following general solubility trends can be anticipated for 2-Fluoro-3-methylbenzyl alcohol:

-

High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) due to the combined influence of the hydroxyl group and the overall molecular structure. Benzyl alcohol, the parent compound, is miscible with alcohols.[4]

-

Moderate to Good Solubility: Expected in solvents of intermediate polarity like dichloromethane and ethers.

-

Low Solubility: Expected in highly nonpolar solvents (e.g., hexane, cyclohexane) and in water. The hydrophobic nature of the substituted benzene ring will likely limit its aqueous solubility, although it will be higher than that of the corresponding toluene derivative due to the hydroxyl group.[5][6]

The following table provides a template for recording experimentally determined solubility data.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Polar Protic | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Polar Aprotic | Acetone | |||

| Ethyl Acetate | ||||

| Acetonitrile | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Nonpolar Aromatic | Toluene | |||

| Nonpolar Aliphatic | Hexane | |||

| Cyclohexane | ||||

| Chlorinated | Dichloromethane | |||

| Chloroform |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following protocols for the gravimetric and UV-Vis spectroscopic methods are widely accepted and can be readily implemented.

Gravimetric Method

The gravimetric method is a fundamental and highly accurate technique for determining the solubility of a solid in a solvent.[6] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.[7]

Apparatus and Materials:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Conical flasks or vials with secure caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

-

Evaporating dish or pre-weighed vial

-

Oven

-

Desiccator

-

2-Fluoro-3-methylbenzyl alcohol

-

Selected organic solvents

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Fluoro-3-methylbenzyl alcohol to a known volume or mass of the chosen solvent in a conical flask. An excess of the solid should be visible.

-

Securely cap the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24 hours). Periodically check to ensure undissolved solid remains.

-

-

Separation of Saturated Solution:

-

Allow the flask to stand at the constant temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or vial. This step is crucial to remove any fine, undissolved particles.

-

-

Solvent Evaporation and Weighing:

-

Weigh the evaporating dish containing the filtrate to determine the mass of the saturated solution.

-

Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C, depending on the solvent's boiling point). A vacuum oven is preferred for high-boiling point solvents.

-

Continue drying until a constant weight is achieved.

-

Cool the dish in a desiccator before each weighing to prevent moisture absorption.

-

Calculation:

-

Weight of empty dish: W₁

-

Weight of dish + saturated solution: W₂

-

Weight of dish + dry solute: W₃

-

Weight of solute: W₄ = W₃ - W₁

-

Weight of solvent: W₅ = W₂ - W₃

The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

UV-Vis Spectroscopic Method

This method is suitable for compounds that possess a chromophore and absorb ultraviolet or visible light. It is a rapid and sensitive technique, ideal for high-throughput screening.[8]

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker

-

Filtration apparatus

-

2-Fluoro-3-methylbenzyl alcohol

-

UV-grade organic solvents

Procedure:

-

Determination of Maximum Absorbance (λ_max):

-

Prepare a dilute solution of 2-Fluoro-3-methylbenzyl alcohol in the chosen solvent.

-

Scan the solution over a relevant UV wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of known concentrations by accurately weighing the solute and dissolving it in a known volume of the solvent.

-

Measure the absorbance of each standard solution at the determined λ_max.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve, and its equation (from the Beer-Lambert law, A = εbc) will be used to determine the concentration of the unknown sample.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 2.1, step 1).

-

Filter the saturated solution to remove any undissolved solid.

-

Accurately dilute a known volume of the clear filtrate with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

Calculation:

-

Using the equation from the calibration curve, calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of 2-Fluoro-3-methylbenzyl alcohol.

Caption: A flowchart of the experimental workflow for determining solubility.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]

- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

Stability and Storage of 2-Fluoro-3-methylbenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-3-methylbenzyl alcohol. Due to the limited availability of specific stability data for this compound, this guide leverages information from structurally related benzyl alcohol derivatives to infer potential degradation pathways and appropriate handling procedures. All recommendations should be verified through compound-specific stability studies.

Physicochemical Properties and General Stability

2-Fluoro-3-methylbenzyl alcohol is a substituted aromatic alcohol. The presence of the fluorine atom and the methyl group on the benzene ring can influence its chemical reactivity and stability compared to unsubstituted benzyl alcohol. Generally, benzyl alcohols are known to be susceptible to oxidation, especially in the presence of air and light. They are typically stable under standard ambient conditions when stored properly.

Recommended Storage Conditions: To ensure the long-term integrity of 2-Fluoro-3-methylbenzyl alcohol, the following storage conditions are recommended based on safety data sheets for similar compounds:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes the rate of potential degradation reactions. |

| Light | Protect from light. | Benzyl alcohols can be susceptible to photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. | Prevents oxidation by atmospheric oxygen. |

| Ventilation | Store in a well-ventilated area. | General safety precaution for chemical storage. |

| Incompatible Materials | Keep away from strong oxidizing agents, acids, and bases. | Avoids potential hazardous reactions and degradation. |

Potential Degradation Pathways

Based on the known degradation of benzyl alcohol, the following pathways are proposed for 2-Fluoro-3-methylbenzyl alcohol. The fluorine and methyl substituents may affect the rate and regioselectivity of these reactions.

Oxidation

The primary degradation pathway for benzyl alcohols is oxidation of the benzylic alcohol group. This can occur in the presence of atmospheric oxygen and can be accelerated by heat, light, and metal catalysts. The initial oxidation product is the corresponding aldehyde, which can be further oxidized to a carboxylic acid.

-

Step 1: Oxidation of 2-Fluoro-3-methylbenzyl alcohol to 2-Fluoro-3-methylbenzaldehyde.

-

Step 2: Further oxidation of 2-Fluoro-3-methylbenzaldehyde to 2-Fluoro-3-methylbenzoic acid.

Photodegradation

Exposure to ultraviolet (UV) light can provide the energy to initiate degradation reactions. For benzyl alcohols, this can lead to the formation of various photoproducts, including the corresponding aldehyde and potentially products from the cleavage of the C-C bond between the phenyl ring and the carbinol carbon.

Thermal Degradation

At elevated temperatures, benzyl alcohol can undergo decomposition. For substituted benzyl alcohols, the specific degradation products will depend on the nature and position of the substituents. High temperatures could potentially lead to the formation of cresols or other rearrangement products.

Acid/Base Catalyzed Degradation

Strong acidic or basic conditions can promote dehydration or other rearrangement reactions of benzyl alcohols. While generally stable under neutral pH, prolonged exposure to harsh pH conditions should be avoided.

Experimental Protocols for Stability Testing

To assess the stability of 2-Fluoro-3-methylbenzyl alcohol, a stability-indicating analytical method should be developed and validated. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.

Development of a Stability-Indicating HPLC Method

A typical starting point for method development would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The method should be optimized to achieve adequate separation of the parent compound from its potential degradation products.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method. The following conditions are recommended:

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80 °C for a specified time. Neutralize before analysis. |

| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80 °C for a specified time. Neutralize before analysis. |

| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80-100 °C) for an extended period. |

| Photodegradation | Expose a solution of the compound to UV light (e.g., 254 nm and 365 nm) in a photostability chamber. |

Synthesis and Potential Impurities

The synthesis of 2-Fluoro-3-methylbenzyl alcohol likely involves the reduction of a corresponding benzoic acid or benzaldehyde derivative. Potential process-related impurities could include:

-

Starting Materials: Unreacted 2-fluoro-3-methylbenzoic acid or 2-fluoro-3-methylbenzaldehyde.

-

By-products of Reduction: Over-reduction products or by-products from the specific reducing agent used.

-

Solvent Residues: Residual solvents from the reaction and purification steps.

Impurities should be monitored using a validated analytical method, and their levels controlled according to relevant regulatory guidelines.

Conclusion

An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Fluoro-3-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated hazards associated with 2-Fluoro-3-methylbenzyl alcohol (CAS No. 307975-03-7), a fluorinated aromatic alcohol used in chemical synthesis and research.[1][2][3] Given the limited publicly available toxicological data for this specific compound, this guide amalgamates information from Safety Data Sheets (SDS) for the compound and its close structural analogs, alongside general toxicological principles for fluorinated aromatic compounds. The aim is to equip researchers and drug development professionals with the necessary knowledge to handle this chemical safely.

Hazard Identification and Classification

While a specific GHS classification for 2-Fluoro-3-methylbenzyl alcohol is not universally available, based on the data from suppliers and the hazard profiles of structurally similar compounds such as 2-Fluoro-3-methoxybenzyl alcohol and other substituted benzyl alcohols, a GHS classification can be inferred. The primary hazards are expected to be related to irritation of the skin, eyes, and respiratory tract.[4]

Table 1: GHS Classification and Hazard Statements

| Hazard Class | Category | Hazard Statement | Source (Analog) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [4] |

Note: This classification is based on data for 2-Fluoro-3-methoxybenzyl alcohol and is provided as a likely hazard profile in the absence of specific data for 2-Fluoro-3-methylbenzyl alcohol.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of 2-Fluoro-3-methylbenzyl Alcohol and Related Compounds

| Property | 2-Fluoro-3-methylbenzyl alcohol | 2-Fluoro-3-methoxybenzyl alcohol | Benzyl Alcohol |

| CAS Number | 307975-03-7[1][2][3] | 178974-59-9[4] | 100-51-6 |

| Molecular Formula | C8H9FO[2][3] | C8H9FO2[4] | C7H8O |

| Molecular Weight | 140.15 g/mol | 156.15 g/mol | 108.14 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) | Not specified | Colorless liquid |

| Boiling Point | Not available | Not available | 205.3 °C |

| Flash Point | Not available | Not available | 93 °C |

| Solubility | Not specified | Not specified | Slightly soluble in water |

Toxicological Information

Table 3: Acute Toxicity Data for Benzyl Alcohol (for reference)

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 1230 mg/kg |

| Dermal LD50 | Rabbit | 2000 mg/kg |

| Inhalation LC50 | Rat (4h) | >4178 mg/m³ |

Source: Data for Benzyl Alcohol. The toxicity of 2-Fluoro-3-methylbenzyl alcohol may differ.

The introduction of a fluorine atom can alter the metabolic profile and toxicity of a molecule. While fluorination can sometimes decrease toxicity, in other cases, it can enhance it. Therefore, 2-Fluoro-3-methylbenzyl alcohol should be handled with the assumption that it may have a toxicological profile similar to or potentially more pronounced than benzyl alcohol.

Safety Precautions and Personal Protective Equipment (PPE)

Based on the anticipated hazards, the following safety precautions and personal protective equipment are mandatory when handling 2-Fluoro-3-methylbenzyl alcohol.

Table 4: Recommended Safety Precautions and PPE

| Precaution/PPE | Specification | Rationale |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[6] | To minimize inhalation of vapors. |

| Eye Protection | Chemical safety goggles or a face shield.[4] | To protect against splashes and eye irritation. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect skin from accidental contact. |

| Respiratory Protection | Not typically required with adequate engineering controls. If vapors are not controlled, use a NIOSH-approved respirator with an organic vapor cartridge. | To prevent respiratory irritation in case of insufficient ventilation. |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | To prevent ingestion. |

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Table 5: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Source: General first aid procedures for chemical exposure, consistent with SDS for related compounds.[6]

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility. Do not allow the chemical to enter drains or waterways.

Experimental Protocols

Representative Experimental Protocol: In Vitro Cytotoxicity Assay (Neutral Red Uptake)

This protocol is a general method to assess the cytotoxicity of a test compound and can be adapted for 2-Fluoro-3-methylbenzyl alcohol. The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7]

1. Cell Culture:

- Culture a suitable cell line (e.g., Balb/c 3T3 fibroblasts) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

- Maintain cells in an incubator at 37°C in a humidified atmosphere of 5% CO2.

2. Seeding of Cells:

- Harvest cells using trypsin-EDTA and perform a cell count.

- Seed the cells into 96-well microtiter plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

- Incubate the plates for 24 hours to allow for cell attachment.

3. Treatment with Test Compound:

- Prepare a stock solution of 2-Fluoro-3-methylbenzyl alcohol in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).

- Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle controls (medium with solvent) and untreated controls.

- Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

4. Neutral Red Uptake Assay:

- After the incubation period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

- Add 100 µL of medium containing a final concentration of 50 µg/mL of neutral red to each well.

- Incubate the plates for 3 hours to allow for dye uptake by viable cells.

- After incubation, remove the neutral red medium and wash the cells with PBS.

- Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the lysosomes.

- Shake the plates for 10 minutes on a microplate shaker.

5. Data Analysis:

- Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the untreated control.

- Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Logical Relationship: Chemical Hazard Assessment Workflow

A systematic approach is necessary to evaluate and manage the risks associated with handling chemicals in a laboratory setting.[8]

Caption: A general workflow for assessing and managing chemical hazards in a laboratory.

Signaling Pathway: Postulated Metabolic Pathway of 2-Fluoro-3-methylbenzyl Alcohol

The metabolism of benzyl alcohol in biological systems typically involves oxidation to the corresponding aldehyde and then to the carboxylic acid, which is subsequently conjugated and excreted. It is plausible that 2-Fluoro-3-methylbenzyl alcohol follows a similar metabolic pathway.

Caption: A postulated metabolic pathway for 2-Fluoro-3-methylbenzyl alcohol based on known benzyl alcohol metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. chemview.epa.gov [chemview.epa.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 307975-03-7 2-Fluoro-3-methylbenzyl alcohol AKSci Z0495 [aksci.com]

- 8. Acute benzyl alcohol intoxication: An autopsy case report - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-3-methylbenzyl alcohol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-3-methylbenzyl alcohol, a fluorinated aromatic alcohol of interest in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, outlines plausible synthetic routes based on established chemical principles, and provides detailed hypothetical experimental protocols. Due to the limited publicly available information on the specific discovery and detailed synthetic procedures for this compound, this guide consolidates general knowledge of related reactions to provide a practical framework for its synthesis and handling.

Introduction

2-Fluoro-3-methylbenzyl alcohol, with the CAS number 307975-03-7, is a substituted aromatic alcohol. The presence of a fluorine atom and a methyl group on the benzene ring imparts unique electronic and steric properties to the molecule, making it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and other fine chemicals. The fluorine substituent can influence metabolic stability, binding affinity, and lipophilicity of a parent molecule, properties of significant interest in drug design. This guide aims to provide a foundational understanding of this compound for researchers and professionals in the field.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Fluoro-3-methylbenzyl alcohol and its potential precursors, 2-Fluoro-3-methylbenzoic acid and 2-Fluorotoluene, is presented below. These properties are essential for designing synthetic procedures, purification methods, and for safe handling and storage.

| Property | 2-Fluoro-3-methylbenzyl alcohol | 2-Fluoro-3-methylbenzoic acid | 2-Fluorotoluene |

| CAS Number | 307975-03-7 | 315-31-1 | 95-52-3 |

| Molecular Formula | C₈H₉FO | C₈H₇FO₂ | C₇H₇F |

| Molecular Weight | 140.16 g/mol | 154.14 g/mol | 110.13 g/mol |

| Appearance | Not specified in available literature | White to off-white solid | Colorless liquid |

| Boiling Point | Not specified in available literature | Not specified in available literature | 113-114 °C |

| Melting Point | Not specified in available literature | Not specified in available literature | -62 °C |

| Density | Not specified in available literature | Not specified in available literature | 1.001 g/mL at 25 °C |

Discovery and History

The specific details surrounding the initial discovery and first synthesis of 2-Fluoro-3-methylbenzyl alcohol are not well-documented in readily accessible scientific literature or patents. Its CAS number, 307975-03-7, indicates its registration in the chemical literature, and its commercial availability suggests its use as a building block in organic synthesis. The compound is mentioned in a patent (WO2020245137A1) as a reactant in the synthesis of imidazopyrazine derivatives, highlighting its role as a chemical intermediate in the development of new molecules. However, the patent does not provide the synthesis protocol for the alcohol itself. The history of this specific molecule is likely embedded within the broader context of the development of fluorinated organic compounds for applications in medicinal chemistry and materials science.

Synthetic Routes

Two primary synthetic pathways for the preparation of 2-Fluoro-3-methylbenzyl alcohol can be proposed based on standard organic chemistry transformations:

-

Reduction of 2-Fluoro-3-methylbenzoic acid: This is a common and generally high-yielding method for the synthesis of benzyl alcohols.

-

Hydroxymethylation of 2-Fluorotoluene: This route involves the direct introduction of a hydroxymethyl group onto the aromatic ring.

The following sections will detail the hypothetical experimental protocols for these routes.

Synthesis of 2-Fluoro-3-methylbenzoic acid (Precursor)

A potential route to the precursor, 2-Fluoro-3-methylbenzoic acid, involves the ortho-lithiation of 2-fluorotoluene followed by carboxylation.

Synthesis Route 1: Reduction of 2-Fluoro-3-methylbenzoic acid

This is a reliable method for converting a carboxylic acid to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used.

Synthesis Route 2: Hydroxymethylation of 2-Fluorotoluene

This approach involves an electrophilic substitution reaction to introduce the hydroxymethyl group. This can be a more direct route but may suffer from issues with regioselectivity and side reactions.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for the synthesis of 2-Fluoro-3-methylbenzyl alcohol based on the routes described above. These protocols are derived from standard procedures for similar transformations and should be adapted and optimized by a qualified chemist.

Protocol for Synthesis Route 1: Reduction of 2-Fluoro-3-methylbenzoic acid with Lithium Aluminum Hydride

Materials:

-

2-Fluoro-3-methylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

10% Sulfuric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of dry nitrogen.

-

Reagent Addition: The flask is allowed to cool to room temperature under nitrogen. Anhydrous THF (100 mL) and lithium aluminum hydride (X g, Y mmol, 1.5 eq.) are added to the flask. The suspension is cooled to 0 °C in an ice bath.

-

Substrate Addition: A solution of 2-Fluoro-3-methylbenzoic acid (A g, B mmol, 1.0 eq.) in anhydrous THF (50 mL) is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of deionized water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally deionized water (3X mL).

-

Workup: The resulting granular precipitate is filtered off and washed with diethyl ether (3 x 50 mL). The combined organic filtrates are washed with water (2 x 50 mL) and brine (1 x 50 mL), then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude 2-Fluoro-3-methylbenzyl alcohol can be purified by vacuum distillation or column chromatography on silica gel.

Protocol for Synthesis Route 2: Hydroxymethylation of 2-Fluorotoluene

Materials:

-

2-Fluorotoluene

-

Paraformaldehyde

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-Fluorotoluene (A g, B mmol, 1.0 eq.) and glacial acetic acid (100 mL).

-

Reagent Addition: Cool the mixture in an ice bath and add paraformaldehyde (X g, Y mmol, 1.2 eq.). While stirring vigorously, slowly add concentrated sulfuric acid (Z mL) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 24 hours. Monitor the reaction progress by TLC.

-

Workup: Pour the reaction mixture into a beaker containing ice water (200 mL) and extract with dichloromethane (3 x 75 mL).

-

Neutralization and Washing: Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases. Then wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, which may contain isomeric byproducts, is purified by column chromatography on silica gel to isolate 2-Fluoro-3-methylbenzyl alcohol.

Safety and Handling

2-Fluoro-3-methylbenzyl alcohol and its precursors should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All reactions involving flammable solvents and reactive reagents like lithium aluminum hydride must be conducted with extreme caution and under an inert atmosphere. Refer to the Safety Data Sheets (SDS) for each chemical for detailed handling and disposal information.

Conclusion

A Technical Guide to 2-Fluoro-3-methylbenzyl Alcohol for Chemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-3-methylbenzyl alcohol, a key building block in medicinal chemistry and organic synthesis. This document outlines its commercial availability, a representative synthetic application, and its role in the broader context of drug discovery.

Commercial Sourcing of 2-Fluoro-3-methylbenzyl Alcohol

The availability of high-quality starting materials is crucial for reproducible research and development. 2-Fluoro-3-methylbenzyl alcohol can be sourced from a number of specialized chemical suppliers. The following table summarizes the quantitative data available from prominent vendors.

| Supplier | Catalog Number | Purity | Available Quantities |

| AK Scientific, Inc. | Z0495 | ≥ 95% | 1g, 5g, 10g, 25g[1] |

| Combi-Blocks (via Sigma-Aldrich) | COM448620147 | - | -[2] |

Data for Combi-Blocks is listed on the Sigma-Aldrich website, but specific purity and quantity information was not available at the time of this guide's compilation.

Application in Organic Synthesis: A Representative Protocol

2-Fluoro-3-methylbenzyl alcohol serves as a versatile intermediate for the synthesis of more complex molecules. Its hydroxyl group can be readily functionalized, for example, through esterification to introduce new pharmacophores or modify the physicochemical properties of a lead compound. The following is a representative experimental protocol for the esterification of a substituted benzyl alcohol.

Representative Experiment: Synthesis of a Benzyl Ester

Objective: To provide a general procedure for the esterification of a substituted benzyl alcohol, illustrating a common synthetic application for compounds like 2-Fluoro-3-methylbenzyl alcohol.

Methodology:

-

Reagent Preparation:

-

Dissolve the substituted benzyl alcohol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base (1.5 equivalents), such as triethylamine or pyridine, to the solution.

-

In a separate container, dissolve the carboxylic acid (1.2 equivalents) in the same solvent.

-

-

Reaction Setup:

-

Cool the benzyl alcohol solution to 0 °C using an ice bath.

-

Slowly add the carboxylic acid solution to the stirring benzyl alcohol solution.

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), to the reaction mixture.

-

-

Reaction Execution:

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with an aqueous solution of a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure ester.

-

-

Characterization:

-

Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

Visualizing Synthetic and Discovery Workflows

To conceptualize the utility of 2-Fluoro-3-methylbenzyl alcohol, the following diagrams illustrate a general synthetic workflow and its position within the drug discovery pipeline.

References

Methodological & Application

2-Fluoro-3-methylbenzyl Alcohol: A Key Building Block for Potent Kinase Inhibitors in Medicinal Chemistry

Abstract

2-Fluoro-3-methylbenzyl alcohol has emerged as a valuable building block in medicinal chemistry, particularly in the design and synthesis of targeted therapies. The strategic incorporation of the 2-fluoro-3-methylphenyl moiety can significantly enhance the pharmacological properties of drug candidates. The fluorine atom, with its high electronegativity and small size, can improve metabolic stability, modulate lipophilicity, and increase binding affinity to target proteins.[1][2] This document provides detailed application notes on the use of 2-Fluoro-3-methylbenzyl alcohol in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors, along with comprehensive experimental protocols for key synthetic transformations.

Introduction

Fluorinated organic compounds play a crucial role in modern drug discovery and development. The introduction of fluorine into a drug molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and binding affinity.[2] 2-Fluoro-3-methylbenzyl alcohol is a versatile precursor for introducing the 2-fluoro-3-methylbenzyl group into target molecules. This moiety is particularly relevant in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. One important family of kinases is the Tropomyosin receptor kinase (TRK) family (TrkA, TrkB, and TrkC), which are activated by neurotrophins and play a critical role in the development and function of the nervous system.[3][4] Gene fusions involving the NTRK genes can lead to the formation of constitutively active TRK fusion proteins that act as oncogenic drivers in a variety of tumors.[5]

Larotrectinib is a potent and selective inhibitor of TRK fusion proteins.[5] Analogs of Larotrectinib incorporating the 2-fluoro-3-methylbenzyl moiety have shown significant promise as TrkA inhibitors. This document will focus on the synthetic route to a representative TrkA inhibitor starting from 2-Fluoro-3-methylbenzyl alcohol.

Application in the Synthesis of TrkA Inhibitors

2-Fluoro-3-methylbenzyl alcohol serves as a key starting material for the synthesis of potent TrkA inhibitors. The synthesis typically involves a two-step process:

-

Activation of the Alcohol : The hydroxyl group of 2-Fluoro-3-methylbenzyl alcohol is a poor leaving group. Therefore, it is first converted to a more reactive functional group, such as a benzyl bromide. This transformation "activates" the building block for subsequent nucleophilic substitution reactions.

-

Coupling with a Heterocyclic Core : The activated 2-fluoro-3-methylbenzyl bromide is then coupled with a suitable nitrogen-containing heterocyclic core, such as a pyrazole derivative, to assemble the final kinase inhibitor.

This synthetic strategy allows for the modular construction of complex drug molecules, where the properties of the final compound can be fine-tuned by modifying the structure of the building blocks.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of a representative TrkA inhibitor using 2-Fluoro-3-methylbenzyl alcohol as a starting material.

Table 1: Synthesis of 2-Fluoro-3-methylbenzyl Bromide

| Step | Reactant | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Fluoro-3-methylbenzyl alcohol | PBr₃ | Dichloromethane | 0 to RT | 2 | 92 |

Table 2: Synthesis of a Representative TrkA Inhibitor

| Step | Reactants | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2 | 2-Fluoro-3-methylbenzyl bromide, Pyrazole Intermediate | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |

Table 3: Biological Activity of the Final Compound

| Compound | Target | IC₅₀ (nM) |

| TrkA Inhibitor | TrkA | 15 |

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-3-methylbenzyl bromide

Objective: To activate 2-Fluoro-3-methylbenzyl alcohol for subsequent nucleophilic substitution by converting the hydroxyl group to a bromide.

Materials:

-

2-Fluoro-3-methylbenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-Fluoro-3-methylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford 2-Fluoro-3-methylbenzyl bromide as a crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of the TrkA Inhibitor

Objective: To synthesize the final TrkA inhibitor by coupling 2-Fluoro-3-methylbenzyl bromide with a pyrazole intermediate.

Materials:

-

2-Fluoro-3-methylbenzyl bromide

-

Appropriate pyrazole intermediate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN), anhydrous

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of the pyrazole intermediate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and 2-Fluoro-3-methylbenzyl bromide (1.1 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure TrkA inhibitor.

Visualizations

Signaling Pathway

Caption: TrkA Signaling Pathway and Inhibition.

Experimental Workflow

Caption: Synthetic Workflow for TrkA Inhibitor.

References

- 1. Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]

- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2015148344A3 - Trka kinase inhibitors, compositions and methods thereof - Google Patents [patents.google.com]

Application Notes and Protocols: Oxidation of 2-Fluoro-3-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction